3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
Properties
CAS No. |
1094606-51-5 |
|---|---|
Molecular Formula |
C21H19BrN4O2 |
Molecular Weight |
439.313 |
IUPAC Name |
3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19BrN4O2/c1-2-3-12-27-19-7-5-4-6-16(19)17-13-18(25-24-17)21-23-20(26-28-21)14-8-10-15(22)11-9-14/h4-11,13H,2-3,12H2,1H3,(H,24,25) |
InChI Key |
MXGSFBGJVXXGRY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone to form the pyrazole core.
Introduction of the bromophenyl group: This step involves the bromination of an aromatic ring, which can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the oxadiazole ring: This is typically achieved through cyclization reactions involving appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated products, and substitution may yield various substituted derivatives.
Scientific Research Applications
Molecular Formula
- C21H19BrN4O2
- Molecular Weight : 439.3 g/mol
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. The unique combination in 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole enhances its binding affinity to cancer-related targets.
Case Study: Molecular Docking Studies
Molecular docking simulations have been employed to predict interactions with specific proteins involved in cancer progression. For instance, studies have shown that this compound can effectively bind to proteins associated with tumor growth, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 5-(4-Bromophenyl)-1,3,4-Oxadiazole | Contains bromophenyl and oxadiazole | Anticancer | Lacks pyrazole moiety |
| 3-(4-Methylphenyl)-5-(2-butoxyphenyl)-1H-Pyrazole | Pyrazole with butoxy group | Antimicrobial | No oxadiazole ring |
| 2-(Benzothiazol-2-yl)-5-(4-bromophenyl)-1,3,4-Oxadiazole | Benzothiazole instead of pyrazole | Anticancer | Different heterocyclic component |
Anti-Diabetic Potential
The oxadiazole derivatives have also been studied for their anti-diabetic properties. In vivo studies using models like Drosophila melanogaster demonstrated that certain derivatives significantly reduced glucose levels, suggesting that similar compounds may have therapeutic potential in diabetes management .
Biological Mechanisms
The mechanisms underlying the biological activities of 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and diabetes.
- Receptor Binding : Enhanced binding to receptors involved in cell signaling can lead to altered cellular responses.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Research Findings and Implications
- Anti-Inflammatory Potential: The target compound’s pyrazole-butoxyphenyl group may enhance activity compared to simpler phenyl-substituted analogues, as longer alkoxy chains improve lipophilicity and tissue penetration .
- Safety Profile : Related oxadiazoles with chloromethyl groups (e.g., 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole) exhibit acute toxicity (GHS Category 2), suggesting the need for careful handling of halogenated derivatives .
Biological Activity
3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is an organic compound notable for its unique structure that combines oxadiazole and pyrazole moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 439.3 g/mol. Its structure features a bromophenyl group and a pyrazole moiety linked through a butoxyphenyl substituent, which may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrazole structures exhibit significant anticancer properties. The mechanism of action is often related to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, molecular docking studies have shown that 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can effectively bind to targets associated with cancer progression, such as kinases and transcription factors.
Table 1: Summary of Biological Activities
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it can disrupt the synthesis of bacterial cell walls, making it effective against various pathogenic strains. This property is particularly relevant in the context of rising antibiotic resistance.
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, the compound was tested against several cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at low concentrations. The study utilized both in vitro assays and molecular modeling techniques to elucidate the binding interactions with target proteins.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant bactericidal activity, particularly against resistant strains of Staphylococcus aureus. The study highlighted the potential for this compound to serve as a lead in the development of new antimicrobial agents.
Mechanistic Insights
The biological activities of 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be attributed to its structural features that facilitate interactions with biological macromolecules. The presence of halogen atoms (bromine) enhances lipophilicity and may improve binding affinity to hydrophobic pockets within target proteins.
Q & A
Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, and what optimization strategies improve yield?
The synthesis typically involves cyclization of hydrazide intermediates under controlled conditions. For example, pyrazole precursors can be synthesized via Vilsmeier–Haack formylation of pyrazolone derivatives, followed by condensation with substituted benzoyl chlorides. Cyclization using phosphorus oxychloride (POCl₃) at 120°C is a critical step for oxadiazole ring formation, as demonstrated in analogous oxadiazole syntheses . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 hydrazide:POCl₃), inert atmospheres (N₂/Ar), and purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) . Intermediate characterization by FTIR and ¹H/¹³C NMR ensures reaction progress before final cyclization .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- X-ray crystallography : Single-crystal diffraction using SHELXL software (for refinement) resolves bond lengths, angles, and stereochemistry. For example, pyrazole-oxadiazole derivatives with bromophenyl groups show planar geometries with dihedral angles <10° between aromatic rings .
- Spectroscopy : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., pyrazole C5-H at δ 6.5–7.0 ppm, oxadiazole ring protons as singlets). HRMS confirms molecular weight (e.g., [M+H]+ at m/z 463.02) .
- Purity : HPLC (C18 column, acetonitrile:H₂O mobile phase) with >95% purity ensures minimal byproducts .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?
Key SAR observations from analogous oxadiazoles include:
- Bromophenyl group : Enhances lipophilicity and π-stacking with hydrophobic enzyme pockets (e.g., FLAP inhibitors require halogenated aryl groups for potency) .
- Pyrazole substitution : 2-Butoxyphenyl at C3 improves solubility and bioavailability compared to bulkier substituents (e.g., cyclohexyloxy) .
- Oxadiazole core : Replacing oxygen with sulfur (1,3,4-thiadiazole) reduces metabolic stability but increases hydrogen bonding .
Systematic substitutions (e.g., replacing bromine with CF₃ or Cl) and in vitro screening (IC₅₀ assays) validate bioactivity trends .
Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this oxadiazole derivative?
- In vitro :
- In vivo :
Q. How do computational methods like molecular docking contribute to understanding target interactions?
- Docking studies : AutoDock Vina or Schrödinger Suite predict binding modes with targets (e.g., TIP47 or FLAP). For example, the oxadiazole core forms hydrogen bonds with Arg98 in FLAP’s active site, while the bromophenyl group occupies a hydrophobic cleft .
- MD simulations : GROMACS simulations (100 ns) assess complex stability (RMSD <2 Å) and identify critical residues for mutagenesis studies .
- QSAR models : CoMFA/CoMSIA correlate substituent electronegativity (e.g., Br vs. CF₃) with inhibitory activity (R² >0.8) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
